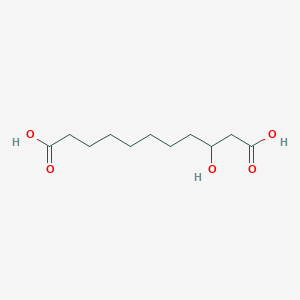

3-Hydroxyundecanedioic acid

Description

Historical Perspectives in Hydroxy Dicarboxylic Acid Research

The study of dicarboxylic acids dates back to the 19th century, with early research focusing on their isolation from natural sources and their synthesis. For instance, adipic acid was first obtained by the oxidation of castor oil, and pimelic acid was isolated from oxidized fats. gerli.com A significant breakthrough in understanding the metabolic role of dicarboxylic acids came in 1934, when it was discovered that they are produced through the ω-oxidation of fatty acids during their breakdown. gerli.com Research in the latter half of the 20th century further elucidated the metabolic pathways involving hydroxy dicarboxylic acids. Studies in the 1980s established that 3-hydroxy dicarboxylic acids are formed from fatty acids through a combination of omega-oxidation and incomplete beta-oxidation. hmdb.ca It was also observed that these acids are present in the urine of individuals with ketoacidosis. hmdb.ca

Academic Significance and Research Trajectories within Bio-based Chemicals

In the realm of bio-based chemicals, significant research is focused on producing valuable chemicals from renewable resources to reduce reliance on fossil fuels. ieabioenergy.combbnet-nibb.co.uk Bio-based chemicals are derived from biological materials like sugars, oils, and lignocellulose through processes such as fermentation and chemical conversion. bbnet-nibb.co.ukcefracor.org

One area of interest is the production of dicarboxylic acids and their derivatives from biomass. These compounds are considered important building blocks for various materials, including polymers, adhesives, and lubricants. gerli.comieabioenergy.com For example, 3-hydroxypropionic acid, a shorter-chain hydroxy acid, is a valuable platform chemical that can be converted into acrylic acid and biodegradable polymers. mdpi.combme.huwikipedia.org Research has explored the microbial production of 3-hydroxypropionic acid from renewable feedstocks like glucose and glycerol (B35011). mdpi.combme.hu

While much of the focus has been on shorter-chain dicarboxylic acids, there is growing interest in longer-chain varieties for specialized applications. The synthesis of long-chain dicarboxylic acids often involves microbial fermentation or enzymatic processes. For instance, research has demonstrated the production of poly(3-hydroxydecanoate) and other medium-chain-length polyhydroxyalkanoates by genetically modified bacteria. nih.gov These biopolymers have potential applications in biodegradable plastics.

Contemporary Research Landscape and Unaddressed Questions regarding 3-Hydroxyundecanedioic Acid

Current research on 3-hydroxy dicarboxylic acids often investigates their role as metabolic intermediates and their potential as biomarkers for certain metabolic disorders. nih.gov For example, the profile of urinary 3-hydroxy dicarboxylic acids can be indicative of specific enzyme deficiencies related to fatty acid oxidation. nih.gov

The synthesis of specific long-chain hydroxy dicarboxylic acids for chemical applications is an active area of research. Green synthesis methods are being explored to produce these compounds in a more environmentally friendly manner. frontiersin.org One of the key challenges is to develop efficient and scalable biocatalytic or fermentation processes for the production of specific long-chain dicarboxylic acids like this compound.

Unaddressed questions in the field include the full range of biological activities of this compound and its potential applications. While its presence in biological systems is known, its specific functions are not fully understood. Further research is also needed to optimize its production from renewable feedstocks to make it a viable bio-based chemical for industrial use. The development of efficient extraction and purification methods from fermentation broths is another critical area that requires more investigation.

Data Tables

Table 1: Properties of Selected Dicarboxylic Acids

| Dicarboxylic Acid | Chemical Formula | Molar Mass ( g/mol ) | Common Source/Use |

| Adipic acid | C6H10O4 | 146.14 | Industrial production of nylon gerli.com |

| Azelaic acid | C9H16O4 | 188.22 | Treatment of skin conditions gerli.com |

| Sebacic acid | C10H18O4 | 202.25 | Production of polyamides and plasticizers ieabioenergy.com |

| 3-Hydroxypropionic acid | C3H6O3 | 90.08 | Precursor for acrylic acid and biopolymers mdpi.comwikipedia.org |

| This compound | C11H20O5 | 232.27 | Metabolic intermediate nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

103810-56-6 |

|---|---|

Molecular Formula |

C11H20O5 |

Molecular Weight |

232.27 g/mol |

IUPAC Name |

3-hydroxyundecanedioic acid |

InChI |

InChI=1S/C11H20O5/c12-9(8-11(15)16)6-4-2-1-3-5-7-10(13)14/h9,12H,1-8H2,(H,13,14)(H,15,16) |

InChI Key |

BJWDISQQJDVQLZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(CC(=O)O)O)CCCC(=O)O |

Origin of Product |

United States |

Occurrence and Bioprospecting for 3 Hydroxyundecanedioic Acid

Natural Occurrence and Isolation from Biological Systems

3-Hydroxyundecanedioic acid is a dicarboxylic acid, an organic compound containing two carboxylic acid functional groups. While specific research singling out this compound is not abundant, its existence can be inferred from the broader understanding of fatty acid metabolism and the documented occurrence of similar 3-hydroxy dicarboxylic acids in various biological systems.

Microbial Sources and Discovery Methodologies

Microorganisms are a primary source for the discovery of a vast array of organic acids, including dicarboxylic acids. The biosynthesis of dicarboxylic acids in microbes often occurs through the ω-oxidation pathway, which involves the oxidation of the terminal methyl group of a fatty acid.

Several genera of microorganisms, including Candida, Pseudomonas, and Acinetobacter, are known to produce dicarboxylic acids. For instance, yeasts of the genus Candida can convert alkanes and fatty acids into the corresponding long-chain dicarboxylic acids. lipidmaps.org The production of odd-carbon dicarboxylic acids, such as the C11 compound this compound, can be achieved in engineered Escherichia coli by leveraging enzymes from both biotin (B1667282) and fatty acid synthesis pathways. rsc.org

The discovery and isolation of these compounds from microbial cultures typically involve a series of analytical techniques. After cultivation in a suitable medium, the microbial broth is processed to separate the desired compounds. Common methods include:

Extraction: The acidic components, including dicarboxylic acids, are extracted from the culture medium. google.com

Derivatization: To make the dicarboxylic acids volatile for gas chromatography (GC) analysis, they are often derivatized. A common method is esterification. google.comgoogle.com

Chromatography and Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds. lipidmaps.orgnih.govnih.gov For instance, a method for analyzing 3-hydroxydodecanedioic acid involves the synthesis of stable isotope standards for use in a stable-isotope dilution mass spectrometric analytical approach. scispace.com

Table 1: Microbial Genera Known for Dicarboxylic Acid Production

| Microbial Genus | Type of Dicarboxylic Acids Produced | Reference |

|---|---|---|

| Candida | Long-chain dicarboxylic acids | lipidmaps.org |

| Pseudomonas | Glutarate, Adipate (B1204190) | lipidmaps.org |

| Escherichia coli (engineered) | Odd-carbon dicarboxylic acids | rsc.org |

| Acinetobacter | - | springernature.com |

| Bacillus | - | springernature.com |

| Corynebacterium | - | springernature.com |

Detection in Plant and Non-Human Animal Systems

The presence of hydroxy fatty acids and dicarboxylic acids has been documented in both plant and non-human animal systems, often as intermediates or end-products of fatty acid metabolism.

In plants , dicarboxylic acids are components of suberin, a complex polyester (B1180765) found in the cell walls of certain plant tissues. Analysis of suberin from various root vegetables like carrots and parsnips has revealed the presence of C16 and C18 dicarboxylic acids as major components. encyclopedia.pub While this compound is not explicitly mentioned, the metabolic machinery for producing a variety of dicarboxylic acids is clearly present in plants. The detection of these acids in plant tissues often involves depolymerization of the suberin followed by GC-MS analysis of the resulting monomers. encyclopedia.pub

In non-human animals , 3-hydroxydicarboxylic acids are recognized as metabolites of fatty acid oxidation. nih.gov For example, 3-hydroxydodecanedioic acid has been detected in chickens and domestic pigs. google.com The production of these acids stems from the incomplete β-oxidation of fatty acids in mitochondria. nih.gov The analysis of these compounds in animal tissues or fluids typically involves extraction, derivatization, and subsequent analysis by GC-MS. lipidmaps.orgnih.gov Studies on female mallards have also identified diesters of 3-hydroxy fatty acids in their uropygial gland secretions, particularly during the mating season. tandfonline.com

Table 2: Detection of Related Dicarboxylic Acids in Biological Systems

| System | Compound/Class | Detection Method | Reference |

|---|---|---|---|

| Plants (root vegetables) | C16 and C18 dicarboxylic acids | GC-MS | encyclopedia.pub |

| Non-human animals (chickens, pigs) | 3-Hydroxydodecanedioic acid | Not specified | google.com |

| Non-human animals (rats) | 3-Hydroxydicarboxylic acids | Not specified | nih.gov |

| Non-human animals (mallards) | Diesters of 3-hydroxy fatty acids | TLC, GC-MS | tandfonline.com |

Bioprospecting Strategies for Novel Compound-Producing Organisms

Bioprospecting for microorganisms capable of producing novel or valuable compounds like this compound involves a systematic search in diverse environments. The strategies employed can be broadly categorized as culture-dependent and culture-independent.

Culture-dependent strategies involve isolating and cultivating microorganisms from various environmental samples, such as soil, marine sediments, and industrial wastewater. medwinpublishers.commdpi.com These isolates are then screened for their ability to produce the target compounds. For instance, a yeast strain, Candida sorbophila DS02, with the ability to produce long-chain dicarboxylic acids was isolated from a petrochemical factory's wastewater facility through chemostat enrichment culture. medwinpublishers.com The screening process often involves growing the microbes on specific substrates (e.g., alkanes or fatty acids) and analyzing the culture broth for the presence of dicarboxylic acids using techniques like GC-MS. mdpi.com

Culture-independent strategies , often referred to as metagenomics, involve the direct extraction and analysis of genetic material from an environmental sample. This approach bypasses the need for cultivation, which is a major bottleneck as the vast majority of microorganisms are not easily culturable in the laboratory. By sequencing the collective DNA (the metagenome), researchers can identify genes encoding enzymes involved in the biosynthesis of dicarboxylic acids. These genes can then be expressed in a suitable host organism, like E. coli, to produce the desired compound. rsc.org This genome-guided approach has shown promise in discovering novel bioactive compounds from marine microbes and other sources.

Modern bioprospecting often integrates omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, to gain a comprehensive understanding of the metabolic potential of microorganisms and to guide the discovery of new biosynthetic pathways and their products.

Biosynthesis and Metabolic Pathways of 3 Hydroxyundecanedioic Acid and Analogues

Endogenous Biosynthetic Routes and Metabolic Intermediates

Endogenous production of 3-hydroxyundecanedioic acid primarily involves the metabolism of fatty acids through pathways that are alternatives or modifications to the main energy-generating beta-oxidation cycle.

The formation of this compound is a result of the interplay between omega-oxidation and incomplete beta-oxidation of fatty acids.

Omega-oxidation (ω-oxidation) is a fatty acid metabolism pathway that occurs in the smooth endoplasmic reticulum of liver and kidney cells in vertebrates. byjus.comallen.in Unlike the more common beta-oxidation, which targets the beta-carbon of the fatty acid, omega-oxidation involves the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group. wikipedia.orgmicrobenotes.com This pathway is typically a minor route for medium-chain fatty acids (10-12 carbon atoms) but gains importance when beta-oxidation is impaired. byjus.comwikipedia.orgmicrobenotes.com

The process begins with the hydroxylation of the ω-carbon by a mixed-function oxidase system involving cytochrome P450 and NADPH, forming a hydroxy fatty acid. byjus.comwikipedia.org This is followed by two oxidation steps catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, which convert the hydroxyl group into a carboxylic acid group, resulting in a dicarboxylic acid. byjus.comwikipedia.org

Once a dicarboxylic acid, such as undecanedioic acid, is formed, it can be further metabolized via beta-oxidation from either end of the molecule. wikipedia.org However, when the rate of beta-oxidation exceeds the capacity of the citric acid cycle, incomplete oxidation can occur. researchgate.net This mismatch leads to the accumulation of metabolic intermediates. researchgate.net In the context of undecanedioic acid, incomplete beta-oxidation can result in the formation of this compound. Dicarboxylic acids are metabolized through peroxisomal β-oxidation, which can generate chain-shortened dicarboxylic acids. nih.gov

| Pathway Step | Enzyme/System | Description |

| Omega-Oxidation | ||

| Hydroxylation | Mixed-function oxidase (Cytochrome P450, NADPH) | Introduces a hydroxyl group at the ω-carbon of the fatty acid. byjus.comwikipedia.org |

| Oxidation | Alcohol dehydrogenase | Oxidizes the hydroxyl group to an aldehyde. byjus.comwikipedia.org |

| Oxidation | Aldehyde dehydrogenase | Oxidizes the aldehyde group to a carboxylic acid, forming a dicarboxylic acid. byjus.comwikipedia.org |

| Beta-Oxidation | ||

| Dehydrogenation | Acyl-CoA dehydrogenase | Introduces a double bond between the alpha and beta carbons. microbenotes.com |

| Hydration | Enoyl-CoA hydratase | Adds a water molecule across the double bond to form a hydroxyacyl-CoA. microbenotes.com |

| Dehydrogenation | 3-hydroxyacyl-CoA dehydrogenase | Oxidizes the hydroxyl group to a keto group. microbenotes.com |

| Thiolysis | Thiolase | Cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. wikipedia.org |

The beta-oxidation cycle is a four-step process that systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. wikipedia.orgnih.gov The key enzymes involved are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. aocs.orgnih.gov

The formation of a 3-hydroxy intermediate is a normal step in this cycle. Specifically, after the initial dehydrogenation of the fatty acyl-CoA by acyl-CoA dehydrogenase, enoyl-CoA hydratase catalyzes the hydration of the resulting trans-Δ²-enoyl-CoA to form L-3-hydroxyacyl-CoA. microbenotes.comwikipedia.orgmdpi.com Subsequently, 3-hydroxyacyl-CoA dehydrogenase oxidizes this intermediate to 3-ketoacyl-CoA. microbenotes.comwikipedia.org

In the context of dicarboxylic acids like undecanedioic acid, once it is activated to a CoA ester, it can enter the beta-oxidation pathway. The action of acyl-CoA dehydrogenase and enoyl-CoA hydratase on undecanedioyl-CoA would produce 3-hydroxyundecanedioyl-CoA. If this intermediate is not immediately processed by 3-hydroxyacyl-CoA dehydrogenase, it can accumulate, leading to the presence of this compound. This accumulation can be more pronounced in cases of metabolic stress or enzymatic deficiencies. nih.gov

| Enzyme | Reaction Catalyzed | Substrate | Product |

| Acyl-CoA dehydrogenase | Dehydrogenation | Fatty acyl-CoA | trans-Δ²-enoyl-CoA |

| Enoyl-CoA hydratase | Hydration | trans-Δ²-enoyl-CoA | L-3-hydroxyacyl-CoA |

| 3-hydroxyacyl-CoA dehydrogenase | Oxidation | L-3-hydroxyacyl-CoA | 3-ketoacyl-CoA |

| Thiolase | Thiolytic cleavage | 3-ketoacyl-CoA | Acetyl-CoA + shortened fatty acyl-CoA |

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various bacteria as intracellular carbon and energy storage compounds. nih.govresearchgate.netmdpi.com The monomers for these polymers are typically (R)-3-hydroxyalkanoic acids. nih.gov

The biosynthesis of PHAs is closely linked to fatty acid metabolism. In many bacteria, intermediates from the beta-oxidation pathway can be channeled into PHA synthesis. The key enzyme in PHA synthesis is PHA synthase, which polymerizes 3-hydroxyacyl-CoA monomers into the PHA polymer. nih.gov

While the most common PHA is poly(3-hydroxybutyrate) (PHB), some bacteria can incorporate longer chain 3-hydroxyalkanoic acids, including those derived from the metabolism of longer fatty acids. It is conceivable that 3-hydroxyundecanedioyl-CoA, an intermediate in the beta-oxidation of undecanedioic acid, could serve as a substrate for PHA synthase in some microorganisms, leading to its incorporation into a PHA polymer. The diversity of PHA monomers is extensive, with over 150 different hydroxyalkanoic acids identified as constituents. mdpi.com

Fatty Acid Metabolism and Related Biochemical Transformations

Engineered Microbial Biosynthesis Pathways

Metabolic engineering offers the potential to create microbial strains capable of producing specific chemicals, including this compound, from renewable feedstocks.

A promising strategy for the biosynthesis of 3-hydroxy acids is the utilization of malonyl-CoA-dependent pathways in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae. rsc.orgnih.gov Malonyl-CoA is a key metabolic precursor in the synthesis of fatty acids. nih.gov

This pathway typically involves the following steps:

Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to malonyl-CoA by the enzyme acetyl-CoA carboxylase (ACC). researchgate.net

Reduction of Malonyl-CoA: A key enzyme, malonyl-CoA reductase (MCR), catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-hydroxypropionate. researchgate.net

To produce longer-chain 3-hydroxy dicarboxylic acids like this compound, this pathway would require modification. One hypothetical approach could involve:

Engineering a starting molecule longer than acetyl-CoA.

Utilizing enzymes that can perform successive condensations of malonyl-CoA onto a growing chain, similar to polyketide synthesis, followed by specific reduction and termination steps.

Metabolic engineering strategies to enhance the production of malonyl-CoA-derived products often focus on increasing the intracellular pool of malonyl-CoA and the availability of cofactors like NADPH. nih.govresearchgate.net This can be achieved by overexpressing key enzymes such as acetyl-CoA carboxylase and enzymes of the pentose (B10789219) phosphate (B84403) pathway, as well as deleting competing pathways. mdpi.com

| Strategy | Target | Rationale |

| Overexpression of Acetyl-CoA Carboxylase (ACC) | Increase Malonyl-CoA pool | Drives the conversion of acetyl-CoA to malonyl-CoA. researchgate.net |

| Overexpression of NADPH-generating enzymes | Increase cofactor availability | The reduction of malonyl-CoA is NADPH-dependent. researchgate.net |

| Deletion of competing pathways | Increase precursor availability | Prevents the diversion of malonyl-CoA to fatty acid synthesis or other pathways. nih.gov |

| Heterologous expression of Malonyl-CoA Reductase (MCR) | Introduce key pathway enzyme | Catalyzes the conversion of malonyl-CoA to a 3-hydroxy acid. researchgate.net |

Glycerol (B35011) and Other Carbon Source Utilization Pathways for Hydroxy Acid Production

Glycerol, a major byproduct of biodiesel production, has emerged as an attractive and renewable feedstock for the microbial production of 3-hydroxypropionic acid (3-HP) and other hydroxy acids. nih.govaip.orgnih.gov The primary pathway for converting glycerol to 3-HP in engineered bacteria involves a two-step enzymatic process. frontiersin.orgnih.gov First, a coenzyme B12-dependent glycerol dehydratase converts glycerol to 3-hydroxypropionaldehyde (3-HPA). frontiersin.orgnih.gov Subsequently, an aldehyde dehydrogenase oxidizes 3-HPA to 3-HP. frontiersin.orgnih.gov

Microorganisms such as Escherichia coli and Klebsiella pneumoniae have been extensively engineered for 3-HP production from glycerol, achieving high titers and productivity. researchgate.net For instance, metabolically engineered E. coli has been reported to produce up to 71.9 g/L of 3-HP from glycerol. nih.gov Similarly, engineered Bacillus subtilis has demonstrated the potential for 3-HP production from glycerol, reaching a titer of 10 g/L in batch cultivation. frontiersin.org

Besides glycerol, other carbon sources are utilized for the synthesis of various hydroxyalkanoic acids (HAAs). These include:

Fatty Acids : β-oxidation is the primary pathway for the synthesis of 3-hydroxyacyl-CoA thioesters when fatty acids are the carbon source. nih.gov

Non-related Carbon Sources : Fatty acid de novo biosynthesis is the main route when carbon sources like gluconate, acetate (B1210297), or ethanol are used, which are metabolized to acetyl-CoA. nih.govnih.gov

Sugars : Glucose and fructose can be used for the production of medium-chain-length 3-hydroxyalkanoic acids like 3-hydroxydecanoic acid in recombinant E. coli. polymer.cn

Alkanes and Alkenes : Certain microorganisms can utilize gaseous n-alkanes and 1-alkenes for the accumulation of medium-chain-length PHAs. nih.gov

Volatile Fatty Acids (VFAs) : Acetate, propionate, butyrate, and valerate can be efficiently used by mixed microbial cultures for PHA synthesis. mdpi.com

The choice of carbon source significantly influences the composition of the resulting polyhydroxyalkanoates (PHAs), which are polymers of 3-hydroxyalkanoic acids. nih.gov

Table 1: Examples of Carbon Source Utilization for Hydroxy Acid Production

| Carbon Source | Microorganism | Product | Pathway |

| Glycerol | Engineered E. coli | 3-Hydroxypropionic acid (3-HP) | Two-step enzymatic conversion |

| Glycerol | Engineered B. subtilis | 3-Hydroxypropionic acid (3-HP) | Heterologous pathway from K. pneumoniae |

| Fatty Acids | Pseudomonas putida | 3-Hydroxyacyl-CoAs | β-oxidation |

| Gluconate, Acetate | Pseudomonas putida | 3-Hydroxyacyl-CoAs | Fatty acid de novo biosynthesis |

| Glucose, Fructose | Recombinant E. coli | 3-Hydroxydecanoic acid | Fatty acid de novo biosynthesis |

| Octanoate | Pseudomonas oleovorans | Medium-chain-length PHAs | β-oxidation |

| Volatile Fatty Acids | Mixed microbial cultures | Polyhydroxyalkanoates (PHAs) | Varies with VFA composition |

Novel Biosynthetic Route Construction and Optimization in Microorganisms

The construction of novel biosynthetic routes and their optimization are crucial for enhancing the production of this compound and its analogues. Metabolic engineering and synthetic biology offer powerful tools to achieve this. researchgate.netbohrium.comdtu.dk

Key strategies for constructing and optimizing these pathways include:

Heterologous Pathway Introduction : Introducing genes from other organisms to create new metabolic pathways in a host microorganism. For example, the glycerol dehydratase and aldehyde dehydrogenase genes from K. pneumoniae have been introduced into E. coli and B. subtilis to enable 3-HP production from glycerol. nih.govfrontiersin.org

Enzyme Engineering and Modification : Altering the properties of key enzymes to improve their activity, specificity, or stability. This can involve techniques like site-directed mutagenesis. researchgate.net

Redirection of Carbon Flux : Modifying central metabolic pathways to channel more carbon towards the desired product and reduce the formation of byproducts. dtu.dk This can be achieved by deleting competing pathway genes or using metabolic toggle switches to conditionally repress gene expression. nih.gov

Optimization of Gene Expression : Precisely controlling the expression levels of pathway genes to balance metabolic flux and avoid the accumulation of toxic intermediates. dtu.dk

Genome-Scale Metabolic Modeling : Using computational models to predict the effects of genetic modifications and guide the design of new strains. dtu.dk

For instance, in the production of 3-HP, a significant challenge is the toxicity of the intermediate 3-HPA. frontiersin.orgnih.gov To overcome this, researchers have focused on identifying and engineering highly active aldehyde dehydrogenases to efficiently convert 3-HPA to 3-HP. nih.gov

Another example is the malonyl-CoA pathway for 3-HP production, which involves the expression of a malonyl-CoA reductase gene. researchgate.netnih.gov Optimization of this pathway has involved dissecting the bifunctional enzyme into two separate fragments to balance its activity and enhancing the supply of the precursor malonyl-CoA. researchgate.net

The development of synthetic pathways for the production of various 3-hydroxyalkanoic acids in hosts like Saccharomyces cerevisiae has also been explored, demonstrating the potential for producing these compounds from renewable feedstocks. dtu.dk

Enzymology of this compound and Related Hydroxy Acid Biosynthesis

The biosynthesis of this compound and related hydroxy acids is orchestrated by a suite of key enzymes. Understanding the characteristics of these enzymes is fundamental to optimizing production pathways.

Characterization of Key Enzymes

The central enzymes in these biosynthetic pathways include acyl-CoA carboxylases, various reductases, and synthases.

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that plays a crucial role in fatty acid biosynthesis by catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. wikipedia.orgfrontiersin.orgnih.gov Malonyl-CoA serves as a key precursor for the synthesis of fatty acids and, consequently, for the production of 3-hydroxyalkanoic acids derived from the fatty acid de novo synthesis pathway. nih.gov

ACCs are categorized into two main types:

Homomeric ACC : A large, multi-domain enzyme found in the cytoplasm of most eukaryotes. wikipedia.org

Heteromeric ACC : A multi-subunit enzyme found in most prokaryotes and in the plastids of most plants and algae. wikipedia.orgmdpi.com

The activity of ACC is a critical control point in fatty acid synthesis and can be regulated at both the transcriptional and post-translational levels. frontiersin.org Overexpression of ACC has been a strategy employed to increase the supply of malonyl-CoA for the production of 3-HP via the malonyl-CoA pathway in recombinant yeast. nih.gov

Malonyl-CoA Reductase (MCR) is a key enzyme in the 3-hydroxypropionate cycle for autotrophic CO2 fixation and is utilized in engineered pathways for 3-HP production. researchgate.netasm.org It catalyzes the NADPH-dependent reduction of malonyl-CoA to 3-hydroxypropionate. asm.org In some organisms like Chloroflexus aurantiacus, MCR is a bifunctional enzyme that catalyzes a two-step reduction: first from malonyl-CoA to malonate semialdehyde, and then to 3-hydroxypropionate. asm.org In other organisms, these two steps are catalyzed by separate enzymes. nih.gov The archaeal MCR, for instance, is a monofunctional enzyme that only catalyzes the first reduction step. nih.gov

Acetoacetyl-CoA Reductase (PhaB) is a crucial enzyme in the biosynthesis of polyhydroxybutyrate (PHB), a common type of PHA. nih.govmdpi.com It catalyzes the reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA, which is the direct precursor for PHB synthesis. nih.govmdpi.com Multiple paralogs of the gene encoding this reductase can exist within a single organism, and identifying the specific one involved in PHA biosynthesis is essential for pathway engineering. asm.org For example, in Haloarcula hispanica, the fabG1 gene was identified as encoding the PHA-specific acetoacetyl-CoA reductase. asm.org

Polyhydroxyalkanoate (PHA) Synthase (PhaC) is the key enzyme responsible for the polymerization of (R)-3-hydroxyacyl-CoA monomers into PHA polymers. wikipedia.orgrsc.orgresearchgate.net These enzymes are categorized into four classes based on their substrate specificity and subunit composition. mdpi.comnih.gov

Class I and II Synthases : Consist of a single subunit (PhaC). nih.gov Class I synthases prefer short-chain-length (SCL) monomers (C3-C5), while Class II synthases polymerize medium-chain-length (MCL) monomers (C6-C14). wikipedia.orgmdpi.com

Class III and IV Synthases : Require additional subunits (PhaE for Class III and PhaR for Class IV) for their activity and typically prefer SCL monomers. mdpi.comnih.gov

The substrate specificity of PHA synthases is a major determinant of the type of PHA produced. nih.gov Understanding and engineering the catalytic mechanism and substrate recognition of these synthases are active areas of research aimed at producing novel PHAs with tailored properties. rsc.orgmdpi.com

Table 2: Key Enzymes in Hydroxy Acid Biosynthesis

| Enzyme | Abbreviation | Function | Pathway Involvement |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA. | Fatty acid de novo biosynthesis, Malonyl-CoA pathway for 3-HP |

| Malonyl-CoA Reductase | MCR | Reduces malonyl-CoA to 3-hydroxypropionate. | 3-Hydroxypropionate cycle, Engineered 3-HP production |

| Acetoacetyl-CoA Reductase | PhaB | Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. | Polyhydroxybutyrate (PHB) biosynthesis |

| PHA Synthase | PhaC | Polymerizes (R)-3-hydroxyacyl-CoA monomers into PHAs. | Polyhydroxyalkanoate (PHA) biosynthesis |

Hydratases (e.g., Enoyl-CoA Hydratase)

Enoyl-CoA hydratase (ECH), also known as crotonase, is a crucial enzyme in the β-oxidation pathway of fatty acids. wikipedia.org Its primary function is to catalyze the hydration of a double bond between the second and third carbons (the α- and β-carbons) of an enoyl-CoA molecule. wikipedia.org This stereospecific addition of a water molecule results in the formation of a β-hydroxyacyl-CoA intermediate. nih.govebi.ac.uk The reaction is reversible and essential for the subsequent steps of fatty acid degradation. nih.gov

The mechanism involves two glutamate residues within the enzyme's active site that position a water molecule for a syn-addition attack on the unsaturated β-carbon of the acyl-CoA substrate. wikipedia.org This enzyme is highly efficient, with reaction rates for short-chain fatty acids approaching the limits of diffusion control. wikipedia.org In the context of dicarboxylic acid metabolism, ECH acts on unsaturated dicarboxylyl-CoA intermediates, preparing them for the next oxidative step. There are different forms of the enzyme, including short-chain and long-chain specificities, ensuring the metabolism of a wide range of fatty acid chain lengths. wikipedia.org The enzyme enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase (Ehhadh) is a bifunctional enzyme involved in the hydration and dehydrogenation reactions of fatty acid β-oxidation within peroxisomes. nih.gov

Dehydrogenases (e.g., 3-Hydroxyacyl-CoA Dehydrogenase)

Following the hydration step, 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the third step in the β-oxidation spiral: the NAD⁺-dependent oxidation of the hydroxyl group at the β-carbon. wikipedia.orgnih.gov This reaction converts the L-3-hydroxyacyl-CoA into 3-ketoacyl-CoA, generating NADH in the process. wikipedia.orgebi.ac.uk

This enzyme is classified as an oxidoreductase and is vital for fatty acid metabolism. wikipedia.org The catalytic mechanism involves a conserved Glu-His diad that facilitates the deprotonation of the 3-hydroxyl group of the substrate, leading to a hydride transfer to the NAD⁺ cofactor. ebi.ac.uk HADH deficiency in humans disrupts the body's ability to break down fats for energy, highlighting the enzyme's critical role. hrsa.gov In the degradation of dicarboxylic acids, which occurs in both mitochondria and peroxisomes, mitochondrial acyl-CoA dehydrogenases like medium-chain acyl-CoA dehydrogenase (MCAD) show activity towards dicarboxylyl-CoAs. i4kids.org

Cofactor Engineering and Regeneration Strategies in Bioproduction

The biosynthesis of hydroxylated compounds like this compound is often a redox-intensive process, heavily relying on the availability of reduced cofactors, particularly NADPH. nih.gov The efficient synthesis of such products is frequently limited by the rate of NADPH regeneration. nih.govfrontiersin.org Therefore, cofactor engineering is a critical strategy in metabolic engineering to enhance the production of target molecules. nih.gov

Key strategies for increasing NADPH availability include:

Overexpression of NADPH-Generating Enzymes : The primary targets for increasing NADPH supply are the dehydrogenase reactions of the oxidative pentose phosphate (PPP) pathway and the isocitrate dehydrogenase step of the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org For instance, overexpressing glucose-6-phosphate dehydrogenase (Zwf) has been shown to increase the yield of (R)-3-hydroxybutyrate in E. coli.

Utilizing Alternative NADPH Sources : Other enzymes like NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN) can be introduced to provide alternative routes for NADPH generation. nih.gov

Balancing Cofactor Pools : In cases of NADPH overproduction, transhydrogenases can catalyze the transfer of hydride from NADPH to NAD⁺, helping to balance the NADPH/NADH ratio. nih.gov In some biotransformations, regeneration of both NAD⁺ from NADH and NADP⁺ from NADPH is necessary, which can be achieved using enzymes like NADH oxidase from Lactobacillus sanfranciscensis. researchgate.net

Whole-Cell Biocatalysis : Using whole cells for biotransformation provides an in-situ method for cofactor regeneration, leveraging the cell's native metabolic pathways. nih.gov For example, simply adding citrate to a buffer can facilitate NADPH regeneration through the native TCA cycle enzymes present in aerobic organisms. frontiersin.org

These strategies aim to ensure a continuous and sufficient supply of reducing power to drive the desired biosynthetic reactions, thereby improving product titers and yields. nih.govnih.gov

Regulatory Mechanisms of Enzymatic Activity in Metabolic Flux

Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is tightly regulated to meet the cell's physiological demands. Two principal mechanisms govern the flux through pathways like the TCA cycle and β-oxidation: the regulation of individual enzyme activities and the formation of multi-enzyme complexes. nih.gov

Enzyme activity can be modulated by several factors:

Substrate Availability : The concentration of substrates and cofactors directly influences reaction rates.

Allosteric Regulation : Metabolites can bind to enzymes at sites other than the active site to either activate or inhibit their activity, providing rapid feedback control.

Understanding these regulatory mechanisms is essential for metabolic engineering, as it allows for the targeted manipulation of pathways to redirect metabolic flux towards the production of desired compounds.

Metabolic Engineering and Synthetic Biology for Enhanced Production

Metabolic engineering and synthetic biology provide powerful tools to design and optimize microbial cell factories for the high-yield production of valuable chemicals like dicarboxylic acids from renewable feedstocks. nih.govnih.gov

Strain Design and Genetic Modifications for High-Yield Production

The goal of strain design is to redirect carbon flux from central metabolism towards the target product while minimizing the formation of competing byproducts. This is achieved through precise genetic modifications in host organisms like Escherichia coli and the yeast Candida tropicalis. nih.govnih.gov

Key Genetic Modification Strategies:

Blocking Competing Pathways : To enhance DCA production, pathways that consume the fatty acid precursors are often blocked. A primary target is the β-oxidation pathway. In Candida tropicalis, sequential disruption of the four genes encoding acyl-CoA oxidase, the first enzyme in β-oxidation, successfully redirected fatty acid substrates to the ω-oxidation pathway, leading to a 100% conversion efficiency to DCAs. nih.gov

Enhancing Precursor and Cofactor Supply : Overexpression of key enzymes in the biosynthetic pathway can increase product formation. In C. tropicalis, amplifying the genes for cytochrome P450 monooxygenase and NADPH-cytochrome reductase, which catalyze the rate-limiting ω-hydroxylase step, increased productivity by 30%. nih.gov Similarly, engineering the acetyl-CoA transportation system can redirect metabolic flux towards DCA production. researchgate.net

Improving Substrate Uptake : Enhancing the transport of substrates into the cell can also boost production. In C. tropicalis, increasing the copy number of the fatty acid transporter gene ctfat1p led to a 30.10% increase in DCA yield. nih.gov

Heterologous Pathway Expression : Entirely new biosynthetic pathways can be introduced into industrial workhorse organisms like E. coli. umn.edu For example, E. coli has been engineered to produce odd-carbon DCAs by combining enzymes from biotin (B1667282) and fatty acid synthesis pathways. osti.gov Another strategy involved expressing a P450 monooxygenase, an alcohol dehydrogenase, and an aldehyde dehydrogenase to convert fatty acids into DCAs. researchgate.net

The table below summarizes some genetic modifications and their impact on dicarboxylic acid production.

| Organism | Genetic Modification | Effect on Production |

| Candida tropicalis | Disruption of 4 acyl-CoA oxidase genes (β-oxidation block) | 100% conversion efficiency of fatty acids to DCAs nih.gov |

| Candida tropicalis | Amplification of cytochrome P450 and NADPH-cytochrome reductase genes | 30% increase in productivity nih.gov |

| Candida tropicalis | Increased copy number of fatty acid transporter ctfat1p | 30.10% increase in DCA yield nih.gov |

| Escherichia coli | Multi-copy integration of 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase gene | Enhanced production of 2-pyrone-4,6-dicarboxylic acid nih.gov |

| Escherichia coli | Expression of engineered biotin-fatty acid biosynthetic pathway | Production of odd-carbon dicarboxylic acids osti.gov |

Pathway Flux Control and Metabolic Bottleneck Resolution

Achieving high-yield production requires not only introducing the right genes but also balancing the expression of pathway enzymes and resolving metabolic bottlenecks that can limit flux.

Strategies for Flux Control and Bottleneck Resolution:

Fine-tuning Gene Expression : The expression levels of pathway enzymes must be carefully balanced. This can be achieved by using promoters of different strengths or by integrating multiple copies of a key gene into the chromosome. For instance, the multi-copy integration of the PsligC gene was a key step in enhancing 2-pyrone-4,6-dicarboxylic acid (PDC) production in E. coli. nih.gov

Dynamic Regulation : To balance the needs of cell growth and product synthesis, dynamic regulatory systems can be employed. One approach involves dynamically downregulating the expression of an enzyme in a competing pathway, such as pyruvate kinase, to redistribute metabolic flux towards the desired product during the production phase. nih.gov

Resolving Transport Issues : Inefficient transport of substrates or intermediates can create significant bottlenecks. Engineering fatty acid transporters in C. tropicalis has been shown to be crucial for efficient DCA synthesis. nih.govresearchgate.net Knocking out genes responsible for transporting fatty acids into the peroxisome for degradation can increase their availability for conversion to DCAs. nih.gov

Metabolic Compartmentalization : In eukaryotic organisms like yeast, the compartmentalization of metabolic pathways into different organelles presents both challenges and opportunities. Engineering transport processes between these compartments is a key strategy for optimizing metabolic flux. researchgate.net

By systematically identifying and addressing these bottlenecks through targeted genetic modifications and process optimization, researchers can significantly improve the titers, yields, and productivities of microbial DCA production systems.

Mitigation of Metabolic Intermediate Toxicity in Engineered Microbes

The biosynthesis of long-chain dicarboxylic acids, such as undecanedioic acid, in engineered microorganisms often involves the ω-oxidation of fatty acids. This pathway, while effective, can lead to the accumulation of intermediate compounds that are toxic to the microbial host, thereby inhibiting cell growth and reducing product yield.

One of the primary challenges in the microbial production of dicarboxylic acids is the management of toxic intermediates that can arise during the biosynthetic process. For instance, in the production of azelaic acid (a C9 dicarboxylic acid), the compound itself can be toxic to the host organism, such as Corynebacterium glutamicum mdpi.com. The strategies to overcome this toxicity are crucial for developing robust and efficient microbial cell factories.

Key Strategies for Mitigating Intermediate Toxicity:

Enzyme Engineering and Selection: The choice and engineering of enzymes in the biosynthetic pathway play a pivotal role in minimizing the accumulation of toxic intermediates. For example, the use of efficient alcohol and aldehyde dehydrogenases can prevent the buildup of reactive aldehyde intermediates, which are often highly toxic to cells. In the context of producing ω-hydroxycarboxylic acids and α,ω-dicarboxylic acids, the expression of specific alcohol/aldehyde dehydrogenases, such as ChnDE from Acinetobacter sp., has been utilized in recombinant C. glutamicum mdpi.com.

Pathway Balancing and Optimization: Metabolic engineering strategies often focus on balancing the flux through the biosynthetic pathway to prevent the accumulation of any single intermediate. This can be achieved by modulating the expression levels of different enzymes in the pathway. For instance, in the production of 3-hydroxypropionic acid, a shorter-chain analogue, significant effort has been dedicated to balancing the expression of glycerol dehydratase and aldehyde dehydrogenase to minimize the concentration of the toxic intermediate 3-hydroxypropionaldehyde.

Process Engineering and Fermentation Strategies: The conditions of the fermentation process can be optimized to reduce the impact of toxic intermediates. Fed-batch strategies, where the substrate is fed at a controlled rate, can prevent the rapid accumulation of toxic precursors. Additionally, in-situ product removal techniques can help to maintain the concentration of the dicarboxylic acid in the bioreactor below its toxic threshold.

Research Findings on Mitigating Toxicity in Dicarboxylic Acid Production:

| Engineered Microbe | Target Dicarboxylic Acid | Toxic Intermediate/Product | Mitigation Strategy | Reference |

| Corynebacterium glutamicum | Azelaic acid (1,9-Nonanedioic acid) | Azelaic acid | Use of recombinant expression of alcohol/aldehyde dehydrogenases (ChnDE) to drive the reaction towards the final product. | mdpi.com |

| Candida viswanathii | Long-chain dicarboxylic acids | Intermediates of β-oxidation | Knock-out of genes in the β-oxidation pathway to prevent degradation of the final product and accumulation of intermediates. | researchgate.netfraunhofer.de |

It is important to note that fatty acid ω-oxidation and subsequent peroxisomal β-oxidation represent a natural metabolic pathway to limit the toxic effects of fatty acid accumulation nih.govnih.gov. By engineering and optimizing these pathways in microbial hosts, it is possible to develop efficient systems for the production of valuable long-chain dicarboxylic acids like this compound, while managing the toxicity of metabolic intermediates.

Chemical Synthesis Methodologies for 3 Hydroxyundecanedioic Acid

Established Chemical Synthesis Routes and Reaction Mechanisms

Traditional chemical synthesis provides foundational, albeit often strenuous, methods for constructing complex molecules like 3-hydroxyundecanedioic acid. The strategies typically involve building the carbon skeleton and then introducing the required functional groups, or functionalizing a pre-existing backbone.

A key challenge is the selective introduction of a hydroxyl group at the C-3 position of a dicarboxylic acid chain. A well-documented synthetic scheme for the closely related C12 analog, 3-hydroxydodecanedioic acid, offers a representative pathway. This route begins with the commercially available dodecanedioic acid and proceeds through several steps to introduce the β-hydroxy functionality. nih.govscispace.com The general steps, which could be adapted for an undecanedioic acid precursor, are outlined below:

Representative Synthesis of a Long-Chain 3-Hydroxydicarboxylic Acid:

Monoesterification: Dodecanedioic acid is first protected as a monomethyl ester to differentiate the two carboxylic acid groups.

Acid Chloride Formation: The remaining free carboxylic acid is converted to a more reactive acid chloride, typically using a reagent like oxalyl chloride or thionyl chloride.

Arndt-Eistert Homologation (variant): The acid chloride is reacted with diazomethane. This is a key step that can be used to extend the carbon chain, but in this context, it is used to form a diazoketone intermediate.

Wolff Rearrangement and Hydrolysis: The diazoketone is then treated with a silver catalyst (Wolff rearrangement) in the presence of water to form a β-keto ester, which is subsequently reduced to the β-hydroxy ester.

Saponification: Finally, the methyl ester is hydrolyzed under basic conditions to yield the target 3-hydroxydodecanedioic acid. scispace.com

Two fundamental reaction mechanisms in organic chemistry are highly relevant for the formation of the β-hydroxy acid moiety: the Reformatsky Reaction and the Aldol (B89426) Reaction .

Reformatsky Reaction: This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents, preventing unwanted side reactions with the ester group. wikipedia.orgpearson.com For synthesizing this compound, this could theoretically involve reacting a protected ω-formyl long-chain carboxylate (an aldehyde-ester) with an α-bromoacetate ester and zinc, followed by hydrolysis.

| Reformatsky Reaction: General Mechanism |

| Step 1: Enolate Formation |

| An α-haloester reacts with zinc dust via oxidative addition to form an organozinc intermediate, the Reformatsky enolate. wikipedia.org |

| Step 2: Nucleophilic Addition |

| The enolate adds to the carbonyl group of an aldehyde or ketone, forming a C-C bond and a zinc alkoxide. wikipedia.org |

| Step 3: Workup |

| An acidic workup protonates the alkoxide to yield the final β-hydroxy ester. wikipedia.org |

Aldol Reaction: The aldol reaction creates a β-hydroxy carbonyl compound by coupling two carbonyl compounds (aldehydes or ketones). wikipedia.orgpressbooks.pub One molecule acts as a nucleophile (after conversion to an enolate by a base) and attacks the electrophilic carbonyl carbon of the second molecule. wikipedia.orgmasterorganicchemistry.com A "crossed" or "directed" aldol reaction, where one carbonyl compound is pre-formed into an enolate and reacted with a different, non-enolizable carbonyl compound, could be envisioned for this synthesis. libretexts.org For instance, the lithium enolate of methyl acetate (B1210297) could be reacted with a protected undecanedioic acid monoaldehyde.

Development of Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, focusing on the use of renewable feedstocks, minimizing hazardous waste, and employing catalytic methods over stoichiometric reagents. mdpi.com

A prominent green approach is the utilization of bio-based precursors. Castor oil is a key renewable feedstock, providing access to C11 and C18 fatty acids that can be chemically or biologically transformed. arkema.comatamanchemicals.com The synthesis of (R)-3-hydroxy-decanoic acid (a C10 analog) from cellulose-derived levoglucosenone (B1675106) exemplifies a highly sustainable pathway, converting biomass into a valuable chiral building block through key steps like Michael addition and Baeyer-Villiger oxidation. frontiersin.org Such strategies avoid reliance on petrochemicals and often proceed under milder conditions.

Further green principles are embodied in chemo-enzymatic methods (discussed in 4.3), which use enzymes to perform specific transformations with high selectivity, reducing the need for protecting groups and harsh reagents. frontiersin.org The use of microorganisms to produce polyhydroxyalkanoates (PHAs), which are natural polyesters of 3-hydroxyalkanoic acids, is another area of intense research. mdpi.comresearchgate.netmdpi.com While direct microbial production of the free diacid is not established, these biological systems highlight nature's pathways for creating the core 3-hydroxy acid structure from simple, renewable carbon sources like sugars or plant oils. researchgate.netnih.gov

Chemo-Enzymatic Hybrid Synthesis Strategies

Chemo-enzymatic synthesis merges the precision of biological catalysts with the versatility of chemical reactions to create efficient and sustainable pathways. beilstein-journals.org For a molecule like this compound, this could involve enzymatic hydroxylation of a pre-formed dicarboxylic acid backbone or building the molecule from a biologically-derived hydroxylated precursor.

A powerful chemo-enzymatic route has been demonstrated for the synthesis of 1,11-undecanedioic acid from ricinoleic acid, a major component of castor oil. rsc.org This multi-step process uses a cascade of enzymes in recombinant E. coli followed by chemical steps:

Biotransformation: Ricinoleic acid is converted by whole-cell biocatalysts expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase. This sequence oxidizes the existing C-12 hydroxyl group and cleaves the carbon chain to produce an ester of 11-hydroxyundecanoic acid. rsc.org

Chemical Conversion: The resulting ester is then chemically reduced and hydrolyzed to yield 11-hydroxyundecanoic acid, which can be further oxidized to 1,11-undecanedioic acid under mild conditions. rsc.org

Another promising approach is the direct enzymatic hydroxylation of fatty acids or their derivatives. Cytochrome P450 monooxygenases are a class of enzymes known for their ability to selectively oxidize unactivated C-H bonds. nih.gov

ω-Oxidation: Certain P450 systems can hydroxylate the terminal (ω) carbon of a fatty acid. This ω-hydroxy fatty acid can then be further oxidized to a dicarboxylic acid by alcohol and aldehyde dehydrogenases. frontiersin.orgnih.gov This creates a biological route to dicarboxylic acids from simple fatty acids.

Sub-terminal Hydroxylation: Other P450 enzymes can hydroxylate positions along the fatty acid chain. For instance, P450 from Sphingomonas paucimobilis specifically hydroxylates the α-carbon (C-2) of fatty acids with chain lengths greater than 10. nih.gov While this produces a 2-hydroxy acid, it demonstrates the principle of regioselective enzymatic hydroxylation on a long-chain acid, a strategy that could potentially be engineered for C-3 hydroxylation.

Precursor Selection and Chemical Feedstock Utilization

The choice of starting material is critical to the efficiency and sustainability of the synthesis. Both petrochemical and renewable feedstocks can serve as precursors for this compound.

Renewable Feedstocks:

Castor Oil: This is arguably the most important renewable feedstock for C11 chemicals. Pyrolysis of ricinoleic acid, the main component of castor oil, yields 10-undecenoic acid and heptanal. aocs.org 10-undecenoic acid is a versatile C11 precursor with a terminal double bond and a carboxylic acid, both of which can be further functionalized. arkema.comnih.gov

Other Plant Oils and Fatty Acids: Oleic acid (C18) can be cleaved, both chemically and enzymatically, to produce shorter-chain dicarboxylic acids like azelaic acid (C9) and sebacic acid (C10). atamanchemicals.comgerli.comresearchgate.net These processes provide access to dicarboxylic acid precursors from abundant, renewable sources.

Biomass-Derived Sugars and Glycerol (B35011): Fermentation technologies can convert sugars or crude glycerol (a byproduct of biodiesel production) into various chemical building blocks, including 3-hydroxypropionic acid and precursors for longer-chain fatty acids. nih.govfrontiersin.org

Chemical Feedstocks:

Undecanedioic Acid: As the saturated C11 dicarboxylic acid, this is the most direct precursor for functionalization. hmdb.ca It would require a method for selective hydroxylation at the C-3 position.

10-Undecenoic Acid: This bio-based C11 fatty acid offers a terminal double bond as a reactive handle. This double bond can be functionalized through various reactions, such as epoxidation followed by ring-opening, or hydration reactions to introduce a hydroxyl group, which could then be followed by ω-oxidation of the carboxyl end to form the diacid. aocs.orgresearchgate.net

The selection of a precursor often involves a trade-off between the number of synthetic steps and the sustainability of the starting material. While direct chemical feedstocks like undecanedioic acid may lead to shorter synthetic routes, renewable feedstocks like castor oil offer a path to a more sustainable and "green" final product.

Advanced Analytical Methodologies for 3 Hydroxyundecanedioic Acid Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-hydroxyundecanedioic acid from intricate biological samples, overcoming interference from other structurally similar molecules. The choice of chromatographic technique is dictated by the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile organic acids like this compound. oiv.inthplc.eu Because organic acids are highly polar, specific HPLC modes are employed to achieve effective separation. shimadzu.com

Reversed-Phase (RP-HPLC): In reversed-phase chromatography, a nonpolar stationary phase (like C18) is used with a polar mobile phase. shimadzu.comresearchgate.net For polar compounds such as organic acids, the mobile phase often consists of aqueous solutions, sometimes with an organic modifier like methanol (B129727) or acetonitrile. hplc.eushimadzu.com To improve peak shape and retention of acidic analytes, the pH of the mobile phase is typically kept low (e.g., pH 2.5-2.9) using additives like formic acid or phosphate (B84403) buffers. researchgate.netlcms.cz This suppresses the ionization of the carboxylic acid groups, making the molecule less polar and increasing its interaction with the stationary phase. lcms.cz A challenge with highly polar compounds is achieving sufficient retention on standard C18 columns; specialized aqueous-compatible columns (like C18-PAQ) can be used for better performance with highly aqueous mobile phases. hplc.eu

Ion Exclusion Chromatography (IEC): This mode is particularly effective for separating ionic compounds, such as organic acids, from a complex sample. shimadzu.com Separation is based on the principle of ion exclusion, where ionized analytes are repelled by the similarly charged stationary phase and elute earlier, while non-ionized or weakly ionized molecules can penetrate the pores of the stationary phase and are retained longer. This technique provides high separation selectivity for organic acids. shimadzu.com

Ion Exchange Chromatography (IEX): As an ionic compound, this compound can be effectively separated using ion exchange chromatography. shimadzu.com This technique, often referred to as ion chromatography (IC) when coupled with conductivity detection, separates molecules based on their net charge through interactions with a charged stationary phase. shimadzu.com Anion-exchange columns are used for acidic compounds. The retention is controlled by the ionic strength and pH of the mobile phase. lcms.cz

| HPLC Mode | Stationary Phase Example | Mobile Phase Principle | Separation Mechanism |

|---|---|---|---|

| Reversed-Phase (RP) | Octadecylsilane (C18) | Aqueous buffer (e.g., phosphate) at low pH, often with an organic modifier (e.g., methanol). oiv.intresearchgate.net | Partitioning based on hydrophobicity; suppressed ionization of the acid increases retention. |

| Ion Exclusion (IEC) | Sulfonated polystyrene-divinylbenzene resin | Dilute acid (e.g., sulfuric acid) | Donnan exclusion of ionized analytes from the stationary phase pores. shimadzu.com |

| Ion Exchange (IEX) | Quaternary ammonium (B1175870) functionalized polymer | Aqueous buffer with controlled pH and ionic strength. | Reversible electrostatic interaction between charged analyte and charged stationary phase. shimadzu.comlcms.cz |

Gas chromatography (GC) is a powerful technique for the analysis of 3-hydroxy fatty acids, but it requires a chemical modification step known as derivatization. justia.comlipidmaps.org This is because dicarboxylic acids are not sufficiently volatile to pass through a GC system in their native form. The derivatization process converts the polar carboxyl and hydroxyl groups into less polar, more volatile esters and ethers. lipidmaps.org

A common method involves silylating the molecule using reagents like N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS). lipidmaps.org This process converts the carboxylic acid groups into trimethylsilyl (B98337) (TMS) esters and the hydroxyl group into a TMS ether. lipidmaps.orgnist.gov

The derivatized sample is then injected into the GC, which is typically equipped with a capillary column (e.g., HP-5MS). lipidmaps.org The separation occurs based on the boiling points and interactions of the analytes with the stationary phase as they are carried through the column by an inert gas (e.g., helium). epa.gov The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds with different volatilities. lipidmaps.org GC provides excellent resolution and is frequently coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.govnih.gov

Spectroscopic and Mass Spectrometric Detection

Following chromatographic separation, sensitive and specific detectors are required for the identification and quantification of this compound.

UV-Vis spectroscopy is a common detection method for HPLC systems. mabion.eu It operates on the principle that molecules absorb light at specific wavelengths. uni-muenchen.de While compounds with extensive conjugation or specific chromophores show strong absorbance, the carboxylic acid groups in this compound exhibit weak absorbance in the low UV range (typically around 210 nm). uni-muenchen.demasterorganicchemistry.com

Despite the low intrinsic absorbance, UV-Vis detection is widely used for quantifying organic acids separated by HPLC. shimadzu.comicpms.cz Quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mabion.euresearchgate.net By creating a calibration curve with standards of known concentration, the concentration of the analyte in an unknown sample can be determined from its absorbance. researchgate.net The sensitivity of this method may be limited for trace-level analysis compared to mass spectrometry.

Mass spectrometry (MS) is the gold standard for both the definitive identification and highly sensitive quantification of metabolites like this compound. chemsrc.com It is most powerfully applied when coupled with a chromatographic separation technique, such as GC-MS or LC-MS. nih.gov

In a typical GC-MS method for 3-hydroxy fatty acids, after separation on the GC column, the derivatized analyte enters the mass spectrometer. lipidmaps.org It is then ionized, commonly by electron impact (EI) ionization. nih.gov The resulting molecular ion and its characteristic fragment ions are detected based on their mass-to-charge (m/z) ratio. researchgate.net The fragmentation pattern serves as a chemical fingerprint, allowing for confident structural identification. nist.gov For example, the analysis of trimethylsilyl derivatives of 3-hydroxydicarboxylic acids produces unique mass spectra that aid in their identification. nist.gov

For quantification, a stable isotope-labeled internal standard of the analyte is often added to the sample before processing. lipidmaps.orgnih.gov This internal standard behaves almost identically to the native analyte during extraction, derivatization, and chromatography, but is distinguishable by the mass spectrometer due to its higher mass. lipidmaps.org By measuring the ratio of the signal from the native analyte to the signal from the known amount of internal standard, a highly accurate and precise quantification can be achieved, a technique known as stable isotope dilution analysis. nih.govnih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity by selecting a specific parent ion, fragmenting it, and then detecting a specific product ion, which is invaluable for analysis in very complex matrices.

| Technique | Ionization Method | Key Advantage | Application |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching. nih.gov | Identification and quantification of volatile derivatives. lipidmaps.org |

| LC-MS | Electrospray Ionization (ESI) | Analyzes compounds in their native (non-derivatized) state. | Analysis of polar, non-volatile compounds directly from HPLC. |

| Tandem MS (MS/MS) | Various (e.g., ESI, EI) | High selectivity and reduced chemical noise. | Trace quantification in complex biological samples like plasma or urine. |

Electrochemical and Other Advanced Detection Principles

Electrochemical detection represents an alternative and highly sensitive method for the analysis of electroactive compounds. nih.gov An electrochemical detector measures the current resulting from the oxidation or reduction of an analyte at the surface of an electrode. mdpi.com

For a compound like this compound, direct electrochemical detection is possible if the carboxylic acid or hydroxyl groups can be oxidized or reduced within the detector's potential window. However, it is more common to detect analytes that are naturally electroactive or can be derivatized with an electroactive tag. nih.gov The technique can be highly selective, as the applied potential can be tuned to target specific functional groups. rsc.org

Advanced electrochemical sensors, often built on nanomaterial-modified electrodes, offer enhanced sensitivity and lower detection limits. mdpi.comfrontiersin.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to characterize the electrochemical behavior of analytes and for quantitative measurements. mdpi.com While not as commonly reported for this specific compound as MS, electrochemical principles offer a promising avenue for the development of simple, rapid, and cost-effective sensors for dicarboxylic acids. nih.govrsc.org

Sample Preparation, Derivatization, and Matrix Effects in Analysis

The accurate quantification of this compound in biological matrices is a complex task that necessitates meticulous sample preparation and analytical strategies. The inherent chemical properties of this dicarboxylic acid, combined with the complexity of biological samples, present significant challenges that must be addressed to ensure reliable and reproducible results.

Sample Preparation and Extraction: The initial and most critical step in the analysis of this compound is its extraction from the sample matrix, which can range from plasma and serum to urine or tissue homogenates. The primary challenges in this stage are the typically low concentrations of the analyte and the presence of numerous interfering substances. researchgate.net

Commonly employed extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com A typical LLE protocol involves the acidification of the biological sample, often with hydrochloric acid (HCl), to protonate the carboxylic acid groups of this compound, thereby increasing its solubility in organic solvents. nih.gov Following acidification, the sample is extracted with a polar organic solvent, such as ethyl acetate (B1210297). nih.gov This process is often repeated to maximize recovery before the organic fractions are combined and dried, typically under a stream of nitrogen. nih.gov

SPE offers a more targeted approach, utilizing a solid sorbent to isolate analytes from the liquid sample. mdpi.com More advanced, miniaturized techniques like microextraction in packed syringe (MEPS) are also being developed to offer high-throughput and automated sample preparation with reduced solvent consumption. mdpi.com Regardless of the method, the goal is to achieve a clean extract with high recovery of the target analyte, minimizing the loss that can occur at low concentrations. mdpi.com

Derivatization: Due to its polar nature and low volatility, this compound is not amenable to direct analysis by gas chromatography (GC). Derivatization is therefore an essential step to modify the analyte's chemical structure, rendering it more volatile and thermally stable for GC analysis. nih.govmedicover-genetics.com This process involves replacing the active hydrogens on the hydroxyl and carboxyl functional groups with nonpolar moieties. nih.gov

The most prevalent derivatization technique for hydroxy fatty acids is silylation. nih.govebi.ac.uk This method generates trimethylsilyl (TMS) esters and ethers. A common reagent mixture is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) combined with a catalyst like trimethylchlorosilane (TMCS). nih.govebi.ac.uk The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization. nih.govebi.ac.uk The resulting TMS derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra, aiding in their identification and quantification by GC-mass spectrometry (GC-MS). nih.gov

Another approach is methylation to form fatty acid methyl esters (FAMEs), often catalyzed by boron trifluoride (BF₃) in methanol. ebi.ac.uk This method is highly selective for carboxylic acids. ebi.ac.uk A systematic comparison of different derivatization methods is crucial for optimizing analytical performance based on efficiency and reproducibility. nih.gov

Table 1: Comparison of Common Derivatization Methods for this compound Analysis

| Derivatization Method | Reagent(s) | Functional Groups Targeted | Advantages | Disadvantages |

| Silylation | BSTFA + 1% TMCS; MSTFA | Carboxyl (-COOH), Hydroxyl (-OH) ebi.ac.uk | Forms stable derivatives, good for a wide variety of compounds, produces characteristic mass spectra. nih.govnih.gov | Sensitive to moisture, which can lead to poor reaction yield and derivative instability. nih.gov |

| Methylation (Esterification) | 14% BF₃ in Methanol | Carboxyl (-COOH) ebi.ac.uk | Selective for acids, generates clean mass spectra, reaction conditions are mild. ebi.ac.uk | Does not derivatize the hydroxyl group, requiring a second derivatization step if analyzing the hydroxyl moiety is also critical. |

| Acylation | Acyl Chlorides, Chloroformates | Hydroxyl (-OH), Amino (-NH₂) | Can improve chromatographic separation and detection sensitivity. wiley.com | Can be less common for this specific compound class compared to silylation. |

Matrix Effects: In mass spectrometry-based analyses, particularly those using liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant concern. biospec.netmetwarebio.com These effects are defined as the alteration of analyte ionization—either suppression or enhancement—caused by co-eluting compounds from the sample matrix. biorxiv.orgajmc.com Matrix effects can severely compromise the accuracy, precision, and sensitivity of quantitative methods. biorxiv.orgnih.gov

The complex nature of biological fluids means that even after extensive cleanup, endogenous compounds can interfere with the ionization of this compound in the MS source. biospec.net The primary strategy to mitigate and correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov An ideal SIL-IS, such as ¹³C- or ²H-labeled this compound, co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, variations caused by matrix effects and sample preparation inconsistencies can be effectively normalized, leading to highly accurate quantification. nih.govhmdb.ca

Multi-Omics Integration for Comprehensive Metabolic Profiling

Understanding the biological significance of this compound requires looking beyond its concentration in isolation. A systems biology approach, integrating multiple "omics" platforms, provides a holistic view of the metabolic pathways and regulatory networks in which this dicarboxylic acid is involved. nih.govnih.gov Such an approach is particularly powerful for elucidating the pathophysiology of inborn errors of metabolism, such as fatty acid oxidation (FAO) disorders, where dicarboxylic aciduria is a prominent biochemical feature. nih.gov

The Role of Individual 'Omics' Layers: Metabolomics serves as the foundational layer, directly measuring the biochemical phenotype. Untargeted metabolomics can identify a wide array of metabolites, revealing distinctive profiles and potential biomarkers for conditions like Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where the accumulation of medium-chain acylcarnitines and dicarboxylic acids is characteristic. mdpi.comnih.govbiospec.net

Genomics provides the genetic blueprint, identifying the causative mutations in genes responsible for metabolic enzymes. For instance, in MCAD deficiency, mutations in the ACADM gene are the underlying cause of the disease. nih.govmedicover-genetics.com Integrating genomic data with metabolomic profiles helps establish a direct link between a specific genetic defect and its functional metabolic consequence. nih.gov

Transcriptomics (measuring mRNA levels) and proteomics (measuring protein levels) bridge the gap between the gene and the metabolite. They reveal how genetic mutations affect the expression of genes and the abundance of functional enzymes, providing insight into the regulatory mechanisms that lead to the observed metabolic phenotype. mdpi.comebi.ac.uk

Integrated Systems View: By combining these omics datasets, researchers can construct comprehensive models of metabolic networks. ebi.ac.ukbiorxiv.org For example, in the context of FAO disorders, an integrated multi-omics analysis can:

Confirm Diagnosis: Correlate a pathogenic variant in a gene like ACADM (genomics) with the reduced abundance or activity of the corresponding enzyme (proteomics) and the resultant buildup of specific substrates like octanoylcarnitine (B1202733) and downstream metabolites like this compound (metabolomics). nih.govdovepress.com

Uncover Novel Pathophysiology: Reveal unexpected perturbations in other pathways. For instance, metabolomics studies in MCAD deficiency have uncovered evidence of increased oxidative stress through the identification of oxidized phosphatidylcholines, providing new insights into the disease mechanism beyond simple substrate accumulation. biospec.net

Elucidate Genotype-Phenotype Correlations: Explain why different mutations in the same gene can lead to varying clinical severity by examining their differential impact on transcript levels, protein stability, and the resulting metabolic profile. dovepress.com

Model Metabolic Flux: Use computational models informed by multi-omics data to predict how the entire metabolic system adapts to a specific enzymatic block and how it might respond to therapeutic interventions. ebi.ac.uknih.gov

The integration of metabolomics with other omics platforms transforms this compound from a simple biomarker into a key node within a complex biological system, offering deeper insights into the mechanisms of health and disease. nih.gov

Table 2: Role of Different Omics Platforms in Researching this compound

| Omics Platform | Focus of Analysis | Contribution to Understanding this compound |

| Genomics | DNA sequence | Identifies mutations in genes (e.g., ACADM) that cause metabolic disorders leading to the production of this compound. nih.govmedicover-genetics.com |

| Transcriptomics | mRNA expression levels | Measures the expression level of genes involved in fatty acid metabolism, showing how genetic mutations affect gene transcription. mdpi.comebi.ac.uk |

| Proteomics | Protein abundance and function | Quantifies the levels of metabolic enzymes, confirming that a genetic mutation leads to a deficient or non-functional protein. ebi.ac.uknih.gov |

| Metabolomics | Metabolite profiles and concentrations | Directly quantifies this compound and other related metabolites (e.g., acylcarnitines), defining the biochemical phenotype of a disorder. mdpi.comnih.gov |

| Multi-Omics Integration | Systems-level network analysis | Connects the genetic cause to the functional metabolic outcome, reveals novel disease mechanisms, and provides a holistic view of the perturbed biological system. nih.govnih.gov |

Biological Roles and Functional Research Non Human Organisms

Roles in Microbial Metabolism and Ecology

The function of 3-hydroxy fatty acids in microorganisms is diverse, ranging from energy storage to mediating interactions between species. While direct research on 3-hydroxyundecanedioic acid is limited, the roles of structurally similar compounds provide a strong basis for its potential functions.

In the microbial world, certain lipids serve as crucial reserves of carbon and energy. researchgate.net Bacteria are known to produce and store polyesters called polyhydroxyalkanoates (PHAs) in intracellular granules. researchgate.netfrontiersin.org These compounds, which include well-studied molecules like poly-3-hydroxybutyrate (PHB), function as a sink for carbon and electrons, to be utilized when resources are scarce. frontiersin.org The synthesis of PHAs involves 3-hydroxyacyl-CoA intermediates, placing 3-hydroxy fatty acids at the heart of this storage mechanism.

Furthermore, microorganisms have evolved sophisticated mechanisms to adapt and thrive in extreme environments. nih.govnih.govresearchgate.net The production of specific metabolites is one such adaptive strategy. frontiersin.org For example, 3-hydroxypropionic acid, another related compound, contributes to the antibacterial activity of Limosilactobacillus reuteri, particularly in certain pH conditions. nih.gov This highlights how 3-hydroxy acids can be part of a microbe's chemical arsenal (B13267) for survival and adaptation to its specific environmental pressures.

Biochemical Functions in Plant Systems

Currently, there is a notable lack of specific research on the biochemical roles of this compound within plant systems. While plants produce a vast array of organic acids and secondary metabolites that are crucial for processes like growth regulation, stress response, and defense, the presence and function of this compound have not been documented in the available scientific literature. nih.govfrontiersin.orgnih.govresearchgate.net Organic acids in plants are known to be involved in primary metabolic pathways such as the tricarboxylic acid (TCA) cycle and also play roles in adapting to environmental stresses like drought and nutrient deficiency. frontiersin.orgmdpi.comresearchgate.net However, any role for this compound in these processes remains to be discovered.

Metabolic Significance in Non-Human Animal Models

In animal models, this compound emerges as a significant metabolite, particularly in the context of lipid metabolism and as an indicator of specific metabolic states or disorders.

This compound is an intermediary metabolite in the breakdown of fatty acids. uc.ptlibretexts.org Specifically, it is linked to the process of ω-oxidation followed by peroxisomal β-oxidation. biorxiv.orgbiorxiv.org When the primary pathway for fatty acid breakdown in the mitochondria is overwhelmed or impaired, the body can utilize an alternative pathway in the peroxisomes. nih.govwustl.edu This pathway metabolizes long-chain dicarboxylic acids, and 3-hydroxydicarboxylic acids are generated as intermediates. biorxiv.orgnih.gov

The presence of elevated levels of dicarboxylic acids in urine, a condition known as dicarboxylic aciduria, is a well-established biomarker for certain inborn errors of fatty acid metabolism and mitochondrial defects. nih.govnih.gov Animal models have been instrumental in studying these conditions. nih.govnih.gov